3-Bromo-1H-pyrrole-2-carbaldehyde is a heterocyclic compound containing a five-membered nitrogen-containing ring (pyrrole) substituted with a bromine atom at position 3 and a formyl group (CHO) at position 2. While the specific details of its synthesis might be proprietary information, scientific literature suggests methods involving the reaction of various starting materials like 2,5-dibromopyrrole and formylating agents like formamide or Vilsmeier-Haaf reagents [, ].
Research suggests that 3-Bromo-1H-pyrrole-2-carbaldehyde may hold potential for various scientific applications, although much of this research is still in the preclinical or exploratory phases. Here are some potential areas of exploration:
3-Bromo-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of 174.00 g/mol. It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, with a bromine substituent at the third position and an aldehyde functional group at the second position. This compound is classified under the broader category of pyrrole derivatives, which are known for their diverse biological and chemical properties .
These reactions make 3-Bromo-1H-pyrrole-2-carbaldehyde a versatile intermediate in organic synthesis .
3-Bromo-1H-pyrrole-2-carbaldehyde exhibits a range of biological activities, including antimicrobial and anticancer properties. It has been noted for its ability to inhibit certain bacterial strains and may possess potential as an anti-inflammatory agent. The compound's unique structure allows it to interact with biological targets effectively, making it a subject of interest in medicinal chemistry .
Several synthesis methods for 3-Bromo-1H-pyrrole-2-carbaldehyde have been documented:
These methods highlight the compound's accessibility for research and industrial applications.
3-Bromo-1H-pyrrole-2-carbaldehyde finds applications in various fields:
Studies on the interactions of 3-Bromo-1H-pyrrole-2-carbaldehyde with biological systems reveal its potential as an inhibitor for certain enzymes and receptors. For example, it has been evaluated for its effects on various cellular pathways, indicating possible roles in modulating inflammation and cell proliferation. Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .
Several compounds share structural similarities with 3-Bromo-1H-pyrrole-2-carbaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
4-Bromo-1H-pyrrole-2-carbaldehyde | 931-33-9 | 0.88 |
4-Bromo-1H-pyrrole-2-carboxamide | 196106-96-4 | 0.83 |
4-Bromo-1H-pyrrole-2-carboxylic acid | 27746-02-7 | 0.78 |
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | 89909-51-3 | 0.72 |
5-Methylpyrrole-2-carbaldehyde | 1192-79-6 | 0.69 |
The uniqueness of 3-Bromo-1H-pyrrole-2-carbaldehyde lies in its specific bromine substitution pattern and aldehyde functionality, which differentiate it from these similar compounds. This distinct structure contributes to its unique reactivity and biological profile, making it a valuable compound in both research and application contexts .